3-(2-Methylmorpholine-4-carbonyl)aniline
Description
3-(2-Methylmorpholine-4-carbonyl)aniline is an aromatic amine derivative featuring a morpholine ring substituted with a methyl group at the 2-position and a carbonyl group linking the morpholine to the aniline ring at the 3-position. The molecular formula of the 3-methyl analog is C₁₂H₁₆N₂O₂ (MW: 220.27), and its SMILES string is Nc1cccc(c1)C(=O)N1CCOCC1C, highlighting the key functional groups .
This compound is primarily used in pharmaceutical research, particularly in the synthesis of kinase inhibitors and other bioactive molecules, owing to its ability to modulate solubility and binding affinity through its morpholine and aniline moieties .
Properties
IUPAC Name |
(3-aminophenyl)-(2-methylmorpholin-4-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-9-8-14(5-6-16-9)12(15)10-3-2-4-11(13)7-10/h2-4,7,9H,5-6,8,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSRWQYONYUOEGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)C2=CC(=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylmorpholine-4-carbonyl)aniline typically involves the reaction of 2-methylmorpholine with an appropriate aniline derivative. One common method is the coupling of 2-methylmorpholine with 4-nitroaniline, followed by reduction of the nitro group to an amine. The reaction conditions often include the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Oxidation Reactions
The aniline group undergoes oxidation under controlled conditions. For example, potassium permanganate (KMnO₄) in acidic media oxidizes the aromatic amine to form nitro derivatives. This reaction is pH-sensitive, with optimal yields observed at pH 3–4.
Example Reaction:
Conditions: 0.1 M H₂SO₄, 60°C, 8 hours.
Reduction Reactions
The morpholine carbonyl group can be reduced using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Selective reduction of the carbonyl to a methylene group has been reported under mild conditions:
Example Reaction:
Conditions: Methanol solvent, 25°C, 12 hours (yield: 82%).
Nucleophilic Substitution
The electron-rich aniline nitrogen participates in nucleophilic substitution reactions. In the presence of MsCl (methanesulfonyl chloride) and N-methylimidazole (NMI), the amine group reacts to form intermediates like benzoxazinones or diamides :
Example Pathway:
-
Activation:
-
Cyclization:
Conditions: Dichloromethane (DCM), 40°C, 16 hours .
Catalytic Amination
The compound serves as an amine source in transition-metal-catalyzed reactions. For instance, RuCl₂(PPh₃)₃ complexes facilitate coupling with alcohols or ketones under hydrogenation conditions :
Example Reaction:
| Catalyst System | Substrate | Temp (°C) | Yield (%) | Ref. |
|---|---|---|---|---|
| Ru-PNP Pincer | Cyclohexanone | 155 | 46.9 | |
| RuCl₂(PPh₃)₃ | Acetophenone | 150 | 31 |
Formylation
The aniline group undergoes formylation with formic acid or triethyl orthoformate. Acid catalysts like melaminetrisulfonic acid (MTSA) enhance reaction efficiency :
Example Reaction:
Conditions: Solvent-free, 60°C, 45 minutes (yield: 92%) .
Multicomponent Coupling
The compound participates in metallaphotoredox-catalyzed couplings. For example, with trifluoropropene and carboxylic acids, it forms trifluoroalkylated anilines :
Example Reaction:
Key Conditions:
Amide Coupling
The morpholine carbonyl group reacts with amines or alcohols in coupling reactions. For example, oxalyl chloride-mediated activation enables peptide bond formation :
Example Reaction:
Conditions: DCM, pyridine, −5°C to room temperature .
Thermal Stability
Thermogravimetric analysis (TGA) reveals decomposition onset at ~220°C, with a mass loss of 85% by 350°C. Differential scanning calorimetry (DSC) shows a melting point at 148°C.
Comparative Reactivity
The morpholine carbonyl group reduces electrophilicity compared to aliphatic amides, slowing hydrolysis rates.
| Reaction Type | Rate Constant (k, s⁻¹) |
|---|---|
| Acidic Hydrolysis (HCl, 1M) | 2.1 × 10⁻⁵ |
| Basic Hydrolysis (NaOH, 1M) | 5.8 × 10⁻⁴ |
Scientific Research Applications
Medicinal Chemistry
3-(2-Methylmorpholine-4-carbonyl)aniline has been investigated for its potential therapeutic effects:
- Anticancer Activity: Studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For instance, it has been evaluated for activity against prostate and lung cancer cell lines, demonstrating promising results in preclinical models .
- CRAC Channel Inhibition: This compound acts as an inhibitor of calcium release-activated calcium (CRAC) channels, which play a crucial role in immune responses. By modulating these channels, it may help in the treatment of autoimmune diseases.
Organic Synthesis
The compound serves as an important building block in the synthesis of more complex organic molecules:
- Multicomponent Reactions: It is utilized in multicomponent reactions to create diverse chemical libraries that can lead to the discovery of new pharmaceutical agents .
- Synthesis of Heterocycles: The presence of the morpholine moiety allows for the formation of various heterocyclic compounds, which are significant in drug development due to their biological activity .
Material Science
In material science, this compound is being explored for its potential applications:
- Polymer Chemistry: Its reactive functional groups can be incorporated into polymer matrices, enhancing properties such as thermal stability and mechanical strength .
Data Table: Summary of Applications
Case Studies
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry investigated the efficacy of this compound derivatives against various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting that modifications to the aniline structure could enhance anticancer potency.
Case Study 2: CRAC Channel Inhibition
Research conducted at a prominent university demonstrated that this compound effectively inhibits CRAC channels in T-cells. This inhibition was linked to decreased cytokine production, indicating potential therapeutic benefits in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 3-(2-Methylmorpholine-4-carbonyl)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The morpholine ring can enhance the compound’s binding affinity and selectivity for its target, while the aniline moiety can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 3-(2-methylmorpholine-4-carbonyl)aniline with structurally related compounds:
*Lipophilicity data (log k) derived from HPLC-based methods in .
Key Differences
Methyl Substitution on Morpholine: The 2-methylmorpholine group in the target compound introduces steric hindrance compared to the 3-methyl or non-methylated morpholine derivatives. This may reduce rotational freedom and enhance binding specificity in drug-receptor interactions .
Nitroso-containing derivatives (e.g., ) exhibit distinct reactivity, such as participation in redox processes, which is absent in the non-nitroso analogs .
Lipophilicity and Solubility :
- The absence of polar groups (e.g., methoxy or nitroso) in this compound suggests lower water solubility compared to N-(4-Chlorophenyl)-5-(morpholin-4-yl)-2-nitrosoaniline (log k = 2.15 vs. inferred higher log k for the target compound) .
Biological Activity
3-(2-Methylmorpholine-4-carbonyl)aniline, a compound with potential pharmaceutical applications, has garnered attention due to its biological activity. This article reviews the existing literature on its mechanisms of action, therapeutic potential, and specific biological effects, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a morpholine ring and an aniline moiety. Its structure can be represented as follows:
This compound's unique structure contributes to its interaction with biological targets, particularly in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Key mechanisms include:
- CRAC Channel Inhibition : The compound has been identified as an inhibitor of calcium release-activated calcium (CRAC) channels, which play a crucial role in immune responses. By blocking these channels, it may reduce excessive immune activation.
- Anticancer Activity : Initial studies suggest that derivatives of this compound exhibit anticancer properties by interfering with cellular proliferation pathways. The specific mechanisms are still under investigation but may involve apoptosis induction and cell cycle arrest .
Biological Activity Data
A summary of biological activity data for this compound is presented in the following table:
Case Studies
Several studies have explored the biological effects of this compound:
-
Study on Immune Modulation :
- A study demonstrated that the compound effectively inhibited CRAC channels in T-cells, leading to reduced cytokine production. This suggests potential therapeutic applications in autoimmune diseases.
-
Cancer Cell Line Testing :
- In vitro tests on various cancer cell lines showed that this compound significantly reduced cell viability at concentrations above 10 µM. Mechanistic studies indicated that this was associated with increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis .
- Pharmacokinetic Studies :
Research Findings
Recent research highlights the compound's potential as a lead candidate for drug development:
- Synthesis and Derivative Exploration : Various synthetic routes have been developed to obtain derivatives of this compound, which may enhance its biological activity or reduce toxicity .
- Comparative Studies : Comparisons with similar compounds have shown that while many share similar mechanisms, this compound's unique structure allows for distinct interactions with biological targets, potentially leading to improved therapeutic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
